(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
Description
The compound (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone features a piperidine ring substituted with a (pyridin-2-ylthio)methyl group at the 4-position, linked via a methanone bridge to a 4-isopropoxyphenyl moiety. This structure combines aromatic, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting neurological and metabolic pathways.
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-16(2)25-19-8-6-18(7-9-19)21(24)23-13-10-17(11-14-23)15-26-20-5-3-4-12-22-20/h3-9,12,16-17H,10-11,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUMKCGDXLVFBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde are reacted together.
Thioether Linkage Formation: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine thiol reacts with a halomethyl piperidine derivative.
Final Coupling Step: The isopropoxyphenyl group is attached through a Friedel-Crafts acylation reaction, where the piperidine intermediate reacts with an isopropoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with various biological targets makes it a valuable tool for probing the mechanisms of enzyme action and receptor binding.
Medicine
Medically, this compound has potential applications in drug discovery and development. Its structure suggests it could interact with a variety of biological targets, making it a candidate for the development of new therapeutic agents, particularly in the fields of neurology and oncology.
Industry
In industrial research, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
Mechanism of Action
The mechanism by which (4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone exerts its effects is likely multifaceted, involving interactions with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyridine ring may bind to enzyme active sites. The thioether linkage and isopropoxyphenyl group can further modulate these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituent Variations
The target compound shares a piperidin-1-yl methanone core with multiple analogs, but differences in substituents critically influence its physicochemical and biological properties. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Physicochemical and Electronic Properties
Computational studies on (4-methylphenyl)(4-methylpiperidin-1-yl)methanone revealed that electron-donating groups (e.g., methoxy, methyl) lower the HOMO-LUMO gap, enhancing polarizability and nonlinear optical (NLO) properties .
Table 2: Estimated Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Target Compound | 396.5 | ~3.5 | <0.1 (low) | ~4.2 (estimated) |
| Compound 74 | 561.6 | ~3.8 | <0.05 | - |
| Compound | 261.4 | ~2.5 | 0.3 | 5.1 |
Biological Activity
(4-Isopropoxyphenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, with the CAS number 1421483-39-7, is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 370.5 g/mol. The structure includes an isopropoxyphenyl group and a piperidine moiety linked through a thioether connection to a pyridine ring, which may contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of piperidine and pyridine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL . The presence of electron-donating or electron-withdrawing groups on the piperidine ring enhances this activity.
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been documented, where certain thiazole-integrated derivatives demonstrated effective protection against seizures in animal models . The structure-activity relationship (SAR) suggests that modifications in the phenyl or piperidine groups can significantly influence anticonvulsant efficacy.
The biological mechanisms underlying the activity of this compound remain to be fully elucidated. However, it is hypothesized that the compound may interact with specific neurotransmitter systems or ion channels involved in seizure activity and microbial resistance.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of piperidine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that compounds similar to this compound displayed potent activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural features contribute to enhanced bioactivity.
Study 2: Anticonvulsant Testing
A study involving animal models assessed the anticonvulsant effects of structurally related compounds. The findings revealed that certain modifications in the side chains significantly increased the protective effects against induced seizures. This suggests that this compound could be further explored for its therapeutic potential in epilepsy treatment.
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | MIC (mg/mL) | Efficacy |
|---|---|---|---|
| Antimicrobial | Piperidine Derivatives | 0.0039 - 0.025 | High |
| Anticonvulsant | Thiazole Derivatives | N/A | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
